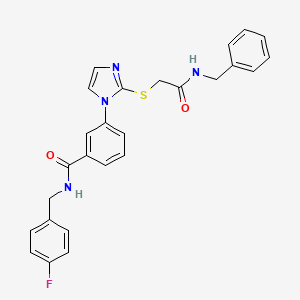

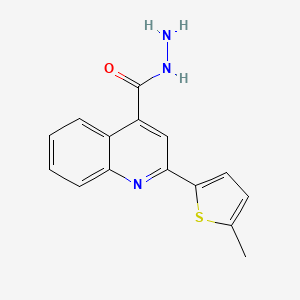

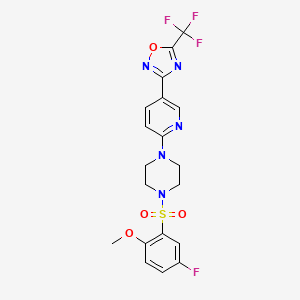

Furan-3-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Methanol Addition to Dihapto-Coordinated Rhenium Complexes of Furan

This study explores the synthesis of dihapto-coordinated 2-methoxy-2,3-dihydrofuran complexes from [TpRe(CO)(L)(4,5-eta(2)-furan)] complexes through acid-catalyzed methanol addition. The research demonstrates a nuanced approach to modifying furan rings, a structural component shared with the compound of interest, showcasing potential chemical reactivity and applications in synthesis (L. Friedman & W. Harman, 2001).

Microwave Assisted Synthesis and Biological Evaluation of Novel Pyrazoline Derivatives

This research introduces the synthesis of novel pyrazoline derivatives containing a furan moiety, similar to the structure of interest, highlighting an efficient, environmentally friendly method with potential for producing compounds with significant antiinflammatory and antibacterial activities (P. Ravula et al., 2016).

Synthesis of Polysubstituted Furans

The article discusses a catalyst-free, one-pot synthesis of polysubstituted furans, presenting a method relevant to modifying and creating structures akin to "Furan-3-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone". This research underscores the versatility and potential applications of furan derivatives in chemical synthesis (S. Damavandi et al., 2012).

Highly Diastereoselective Hydrogenation of Furan-2-carboxylic Acid Derivatives

This study highlights the diastereoselective hydrogenation of furan-2-carboxylic acid derivatives, offering insights into chemical processes that could be applicable to modifying compounds with furan components for scientific research purposes (M. Sebek et al., 2009).

Enzyme-catalyzed Oxidation of 5-hydroxymethylfurfural to Furan-2,5-dicarboxylic Acid

Focusing on the biobased platform chemical FDCA from 5-hydroxymethylfurfural, this research explores enzyme-catalyzed oxidations involving furan structures. It presents a sustainable chemical transformation pathway, potentially aligning with research applications of furan derivatives (W. Dijkman et al., 2014).

Orientations Futures

The future directions for research on “Furan-3-yl(3-(pyrimidin-4-yloxy)piperidin-1-yl)methanone” could involve further exploration of its potential biological activities, as well as detailed studies on its synthesis, structure, and properties. Given the biological activities of related compounds, it may be worthwhile to investigate its potential applications in medicinal chemistry .

Propriétés

IUPAC Name |

furan-3-yl-(3-pyrimidin-4-yloxypiperidin-1-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O3/c18-14(11-4-7-19-9-11)17-6-1-2-12(8-17)20-13-3-5-15-10-16-13/h3-5,7,9-10,12H,1-2,6,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJQUWMWPRQHHCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=COC=C2)OC3=NC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-cyclohexyl-2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2709285.png)

![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2709286.png)

![(2-Chloro-7H-purin-6-yl)-[2-(1-methylpyrazol-4-yl)piperidin-1-yl]methanone](/img/structure/B2709290.png)

![1-[3-(2-Chloro-7-methoxyquinolin-3-yl)-5-(3,4-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone](/img/structure/B2709293.png)

![N-(2,4-dimethoxyphenyl)-2-[7-(4-ethoxybenzoyl)-8-oxo-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-5-yl]acetamide](/img/structure/B2709297.png)

![2-(naphthalen-1-yl)-1-[3-(1H-1,2,3-triazol-1-yl)-8-azabicyclo[3.2.1]octan-8-yl]ethan-1-one](/img/structure/B2709300.png)